3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate
Description
3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate (CAS: 16623-22-6) is a cyclohexyl ester derivative with the molecular formula C₁₇H₂₂O₃ and a molecular weight of 274.35 g/mol . It is primarily used for laboratory research purposes, explicitly excluding drug or household applications . Structurally, it features a 3,3,5-trimethylcyclohexyl group esterified with a 2-oxo-2-phenylacetate moiety, distinguishing it from related compounds through its ketone-functionalized aromatic ester group.
Safety data indicate it poses acute oral toxicity (Category 4, H302) and serious eye irritation (Category 2A, H319) . However, critical physicochemical properties (e.g., melting point, boiling point, solubility) and comprehensive toxicological data (e.g., chronic toxicity, carcinogenicity) remain undocumented .
Properties
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-oxo-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWPDGJQEPUEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate typically involves the esterification of 3,3,5-trimethylcyclohexanol with phenylacetic acid . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .
Chemical Reactions Analysis
3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols .
Scientific Research Applications
Chemical Reactions
The compound undergoes various chemical reactions:
- Oxidation : Converts the compound to ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Converts the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
- Substitution : The ester group can undergo nucleophilic substitution reactions with Grignard or organolithium reagents.
Chemistry
In organic synthesis, 3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate serves as a building block for synthesizing complex molecules and pharmaceuticals. Its structural features make it valuable in creating derivatives that may possess enhanced biological activities.
Biology
The compound is utilized in biochemical studies to explore enzyme-substrate interactions and metabolic pathways. Its ester linkage can be hydrolyzed by esterases, releasing phenylacetic acid, which exhibits significant biological effects including anti-inflammatory and analgesic properties.
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials such as polymers and resins. Its olfactory properties make it suitable for use in flavoring agents and fragrances.
Pharmacological Effects
Research indicates that compounds similar to this may exhibit:
- Anti-inflammatory Effects : Derivatives are known for their ability to inhibit pro-inflammatory cytokines.
- Analgesic Properties : The compound may modulate pain pathways similarly to established analgesics.
Anti-inflammatory Activity
A study demonstrated that phenylacetate esters could significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications for inflammatory conditions.
Olfactory Receptor Activation
Research involving transfected HEK cells showed that certain derivatives of phenylacetate could activate olfactory receptors. This finding indicates potential applications in flavoring and fragrance industries.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate involves its interaction with specific molecular targets and pathways. The ester linkage in the compound can be hydrolyzed by esterases, releasing the active phenylacetic acid moiety . This active moiety can then participate in various biochemical processes, including acting as a precursor for the synthesis of neurotransmitters and other biologically active molecules .
Comparison with Similar Compounds
Structural Similarities :
- Shared 3,3,5-trimethylcyclohexyl backbone.
Functional Differences : - Homosalate contains a salicylate group (2-hydroxybenzoate) instead of the 2-oxo-2-phenylacetate group.
Applications : - Homosalate is a UV absorber (INCI name: HOMOSALATE) used in sunscreens and cosmetics .
Safety :
1,1,3-Trimethyl-5-(2,4,4-Trimethylcyclohexyl)cyclohexane
Structural Similarities :
- Derived from hydrodeoxygenation of a related cyclohexylidene precursor .
Functional Differences : - Fully saturated hydrocarbon lacking ester or ketone groups.
Applications : - High-density (0.858 g/mL ) fuel additive with a low freezing point (222.2 K ), suitable for blending into rocket propellants (e.g., RP-1, RG-1) .
Safety : - No direct hazard data provided, but its use in fuels implies distinct handling protocols compared to laboratory esters.
Optical Film Components (e.g., Ethyl 2-Hydroxy-2,2-Diphenylacetate)
Structural Similarities :
- Esters with aryl-substituted acetate groups (e.g., 2-hydroxy-2-phenylacetate) .
Functional Differences : - Ethyl vs. trimethylcyclohexyl ester groups; hydroxyl vs. ketone functionalities.
Applications : - Used in optical film compositions for liquid crystal displays (LCDs), where ester ratios (e.g., 3.3–10 wt%) modulate material properties .
Comparative Data Table
Key Research Findings and Gaps
Physicochemical Data Deficiency : Critical parameters (e.g., melting point, solubility) for 3,3,5-trimethylcyclohexyl 2-oxo-2-phenylacetate are undocumented, limiting industrial applicability .
Toxicological Uncertainty: No data on chronic toxicity, mutagenicity, or environmental persistence exist, necessitating precautionary handling .
Functional Group Impact : The 2-oxo-2-phenylacetate group likely enhances reactivity compared to salicylate or hydrocarbon analogs, but this remains unverified experimentally.
Biological Activity
3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate is a compound with significant chemical properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and case studies.
Chemical Overview
Chemical Structure and Properties
- IUPAC Name: (3,3,5-trimethylcyclohexyl) 2-oxo-2-phenylacetate
- Molecular Formula: C17H22O3
- Molecular Weight: 274.35 g/mol
The compound is synthesized through the esterification of 3,3,5-trimethylcyclohexanol with phenylacetic acid. This reaction can be optimized using continuous flow synthesis methods for enhanced yield and efficiency.
The biological activity of 3,3,5-trimethylcyclohexyl 2-oxo-2-phenylacetate primarily stems from its interaction with specific enzymes and receptors in biological systems. The ester linkage can be hydrolyzed by esterases, releasing phenylacetic acid, which is known to exhibit various biological effects including anti-inflammatory and analgesic properties.
Enzyme Interactions
- Ester Hydrolysis: The compound can be metabolized by esterases leading to the release of active moieties that can modulate biochemical pathways.
- Receptor Binding: Potential interactions with olfactory receptors have been noted, suggesting a role in sensory biology .
Biological Activity
Pharmacological Effects
Research indicates that compounds similar to 3,3,5-trimethylcyclohexyl 2-oxo-2-phenylacetate may exhibit a range of biological activities:
- Anti-inflammatory: Phenylacetic acid derivatives are known for their anti-inflammatory properties.
- Analgesic Effects: The compound may act similarly to other analgesics through modulation of pain pathways.
Case Studies
- Anti-inflammatory Activity: A study demonstrated that phenylacetate esters could significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
- Olfactory Receptor Activation: Research involving transfected HEK cells showed that certain derivatives of phenylacetate could activate olfactory receptors, indicating potential applications in flavor and fragrance industries .
Comparative Analysis
To understand the unique properties of 3,3,5-trimethylcyclohexyl 2-oxo-2-phenylacetate, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Cyclandelate | Ester of phenylacetic acid | Vasodilator |
| Methylphenidate | Phenylacetate derivative | Stimulant for ADHD |
| Phenylacetate Esters | General class | Various applications in pharmaceuticals |
The distinct substitution pattern on the cyclohexyl ring of 3,3,5-trimethylcyclohexyl 2-oxo-2-phenylacetate imparts unique chemical properties that differentiate it from these similar compounds.
Applications in Research and Industry
Scientific Research
This compound serves as a valuable building block in organic synthesis and biochemical studies. Its ability to modulate enzyme activities makes it a candidate for further research into metabolic pathways and drug development.
Industrial Use
In industry, it is utilized in the formulation of specialty chemicals and materials such as polymers and resins. Its olfactory properties also make it suitable for applications in flavoring agents and fragrances .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
